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Introduction: On-wafer measurement is a critical process for characterizing the performance of
semiconductor devices, such as transistors and integrated circuits, at high frequencies before
the costly packaging stage.[1][2][3] This early-stage testing allows for the verification of device
models, process control, and early detection of manufacturing defects, which is essential for
the rapid development of next-generation RF, millimeter-wave, and terahertz products for
applications like 5G/6G communications.[2][3]

The accuracy and repeatability of these measurements are fundamentally dependent on the
quality of the entire test setup, with the semiconductor probe being one of the most critical
components.[4] High-performance probes are complex instruments designed to create a low-
loss, impedance-controlled transition from the macroscopic world of coaxial cables to the
microscopic features of an on-wafer device.[5] The performance of these probes hinges on the
quality of their constituent parts. Specialized manufacturers, such as Goldlink, produce the
precision components—including plungers, barrels, and insulators made from advanced
materials like palladium alloys and beryllium copper—that are essential for the construction of
state-of-the-art probe assemblies.[6] This application note provides a detailed protocol for
utilizing high-frequency semiconductor probes for on-wafer measurements, with a focus on
best practices to ensure data integrity.
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Probe Selection and Key Characteristics

Selecting the appropriate probe is the first step toward reliable measurements. The choice
depends on the device under test (DUT), the required frequency range, and the layout of the
contact pads.[5] High-frequency probes are typically a coplanar waveguide (CPW) design to

preserve signal integrity at microwave frequencies.[7]

Key Probe Performance Parameters:
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Parameter

Description

Typical
Range/Value

Importance

Frequency Range

The range of
frequencies over

which the probe

DC to 330 GHz and

Must exceed the
maximum

measurement

provides reliable, beyond|[3][8] )
. frequency required for
calibrated
the DUT.
performance.
The impedance of the .
o Mismatches cause
o probe's transmission _ _

Characteristic ) signal reflections and

line. It should match 50 Q
Impedance measurement errors.

the system 7]

impedance.

Insertion Loss

Signal attenuation as
it passes through the

probe.

<1 dBto 3 dB at high

frequencies[7]

Lower loss improves
the dynamic range
and reduces system
drift.[3]

Return Loss

A measure of the
signal reflections
caused by impedance
mismatches within the

probe.

> 10 dB (ideally > 15
dB)

High return loss
indicates a good

impedance match.

The distance between

Must match the pad

Pitch ) 50 pm to 1500 um[7]
the probe tips. layout of the DUT.
GSG is common for
The arrangement of o o
] ) ) minimizing radiation
Configuration signal (S) and ground GS, GSG, GSSGI5]

(G) contacts.

and ensuring a clear

ground return path.

The consistency of the

Essential for

automated and

Contact Repeatability electrical contact over  High ]
_ comparative
multiple touchdowns.
measurements.[9]
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Experimental Setup and Workflow

A typical setup for on-wafer high-frequency measurements involves a Vector Network Analyzer
(VNA), a probe station, high-frequency probes, and low-loss RF cables.[10] The VNA
generates the test signals and measures the device's response in the form of S-parameters.
The probe station provides a stable platform for the DUT and allows for precise positioning of

the probes.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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